21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
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Overview
Description
The compound 21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves several steps, starting from simpler precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Conversion of hydroxyl groups to acetate esters.
Oxidation and Reduction: Specific oxidation and reduction reactions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: can be compared with other similar compounds, such as:
8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: .
8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one: .
8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol: .
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.
Properties
CAS No. |
24510-54-1 |
---|---|
Molecular Formula |
C24H32O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7,9,12,14,18-20,28H,5-6,8,10-11,13H2,1-4H3/t14-,18-,19+,20+,22+,23+,24+/m1/s1 |
InChI Key |
IGYYPGYPIFEQCO-UPDRVWFQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
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